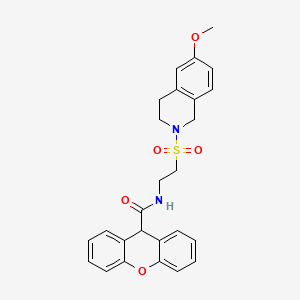

N-(2-((6-甲氧基-3,4-二氢异喹啉-2(1H)-基)磺酰基)乙基)-9H-呫吨-9-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

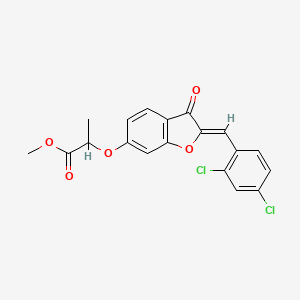

The compound “N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-9H-xanthene-9-carboxamide” is a complex organic molecule. It contains a 3,4-dihydroisoquinoline group, which is a type of isoquinoline, a nitrogen-containing heterocyclic compound. The 6-methoxy- indicates the presence of a methoxy group (OCH3) on the 6th carbon of the isoquinoline ring. The sulfonyl group (SO2) is a common functional group in organic chemistry, and the ethyl-9H-xanthene-9-carboxamide part of the molecule suggests the presence of a xanthene backbone, which is a tricyclic system .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic systems (the isoquinoline and xanthene rings) and various functional groups. Detailed structural analysis would require techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the sulfonyl group could potentially be reduced to a sulfide or oxidized to a sulfate. The isoquinoline nitrogen might be able to act as a base or nucleophile. The xanthene system could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar sulfonyl group and the potentially basic isoquinoline nitrogen might make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points would likely be quite high due to the presence of multiple ring systems .科学研究应用

合成和药物化学

- 作为胸苷酸合成酶抑制剂的喹唑啉衍生物:对喹唑啉衍生物的研究,包括具有甲氧基、乙氧基和磺酰基取代基的衍生物,证明了它们作为胸苷酸合成酶抑制剂的潜力。这些化合物对某些癌细胞系表现出细胞毒性,表明它们可用作抗肿瘤剂。特别是甲氧基取代基增强了水溶性,表明此类化合物的生物利用度得到改善 (Marsham 等人,1989 年)。

- 用于抗菌应用的异噻唑并喹啉酮:已经报道了使用磺酰基喹啉酮中间体的异噻唑并喹啉酮的合成,用于开发对耐药菌株(如 MRSA)有效的广谱抗菌剂。这突出了磺酰基和甲氧基在合成具有显着抗菌特性的化合物中的作用 (Hashimoto 等人,2007 年)。

- 用于前列腺癌的 HDAC 抑制剂:一系列具有磺酰基的四氢喹啉对组蛋白脱乙酰基酶 (HDAC) 表现出有效的抑制活性,并对前列腺癌细胞表现出显着的细胞毒性。此类化合物代表了用于开发前列腺癌新疗法的有希望的先导 (Liu 等人,2015 年)。

有机合成

- 高级合成方法:对 Bischler-Napieralski 异喹啉合成的研究导致发现了正常和异常反应产物,促进了我们对反应机理的理解,并扩展了合成复杂杂环化合物的工具包 (Doi 等人,1997 年)。

抗菌和抗肿瘤剂

- 抗菌喹唑啉:已经合成并评估了新的喹唑啉衍生物对各种细菌和真菌菌株的抗菌活性,证明了含磺酰基的化合物在解决传染病方面的潜力 (Desai 等人,2007 年)。

- PI3K 抑制剂和抗癌剂:研究已经提出磺氨基取代的苯甲酰胺作为 PI3K 抑制剂的新型结构,对癌细胞系具有显着的抗增殖活性。这些发现强调了甲氧基和磺酰胺基在开发抗癌疗法中的潜力 (Shao 等人,2014 年)。

未来方向

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a drug. Alternatively, if the compound has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .

属性

IUPAC Name |

N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5S/c1-32-20-11-10-19-17-28(14-12-18(19)16-20)34(30,31)15-13-27-26(29)25-21-6-2-4-8-23(21)33-24-9-5-3-7-22(24)25/h2-11,16,25H,12-15,17H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJQIEKHGZINTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2865442.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4-difluorophenyl)prop-2-enamide](/img/structure/B2865443.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2865446.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2865448.png)

![1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2865453.png)

![5-benzyl-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2865455.png)

![9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine](/img/structure/B2865461.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2865463.png)